molecular formula C7H8N4 B1324288 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1467103-13-4

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B1324288
CAS No.: 1467103-13-4
M. Wt: 148.17 g/mol
InChI Key: PLFJIINDKIPKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1467103-13-4) is a high-purity pyrrolo[2,3-d]pyrimidine derivative supplied as a solid for research applications. This compound belongs to a class of aromatic heteropolycyclic structures known for their significant bioactivity in medicinal chemistry research . Researchers primarily utilize this core structure in oncology and drug discovery, particularly in the development of kinase inhibitors . Compounds based on the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent antimitotic and antitumor activity by functioning as microtubule inhibitors, disrupting cell cycle progression and inducing apoptosis in cancer cells . The structural similarity to 7-deazapurine makes it a valuable scaffold for designing Janus Kinase (JAK) inhibitors, with research applications in inflammatory and autoimmune diseases . This product is intended For Research Use Only and is strictly not for medicinal, edible, or human use.

Properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-3-2-5-4-9-7(8)10-6(5)11/h2-4H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFJIINDKIPKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate methylating agent, followed by cyclization to form the desired pyrrolopyrimidine structure. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Immunological Disorders

One of the primary applications of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is as an inhibitor of protein kinases, specifically Janus Kinase 3 (JAK3). This inhibition is crucial for the treatment of several immunological disorders, including:

  • Lupus
  • Multiple Sclerosis
  • Rheumatoid Arthritis
  • Psoriasis
  • Type 1 Diabetes
  • Chronic Organ Transplant Rejection

The compound's ability to suppress immune responses makes it a potential therapeutic agent for conditions where immune modulation is beneficial. For instance, it has been noted that pyrrolo[2,3-d]pyrimidine derivatives can effectively manage autoimmune diseases and complications arising from organ transplants by preventing rejection episodes .

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). The compound's structural features contribute to its efficacy as an antiviral agent. Research indicates that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold can enhance its activity against these viruses .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of this compound. Structure-activity relationship (SAR) studies have shown that substituents at positions 4 and 7 significantly affect the compound's pharmacological properties. For example:

CompoundSubstituentActivity Against ZIKV/DENV
1NitroHigh
2AnilineModerate
3NoneLow

These findings suggest that specific functional groups can enhance or diminish the compound's antiviral activity, guiding future drug design efforts .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various experimental models:

Immunosuppressive Effects

In a study examining its immunosuppressive effects, researchers found that this compound significantly reduced inflammatory markers in animal models of autoimmune diseases. This supports its potential use in clinical settings for managing chronic inflammatory conditions .

Antiviral Efficacy

Another research effort focused on evaluating the antiviral efficacy of derivatives of this compound against ZIKV and DENV in vitro. The results indicated a dose-dependent response, with certain derivatives exhibiting potent antiviral activity and minimal cytotoxicity .

Mechanism of Action

The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidin-2-amines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]pyrimidin-2-amines

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine 7-CH₃, 2-NH₂ C₇H₈N₄ 148.17 (calculated) Hypothesized moderate solubility in polar solvents; potential kinase inhibition .
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1638760-18-5) 6-CH₃, 2-NH₂ C₇H₈N₄ 148.17 Solid at room temperature; 95% purity; moderate solubility in polar solvents .
6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1378817-57-2) 6-Cl, 2-NH₂ C₆H₅ClN₄ 168.58 Predicted pKa = 11.71; higher lipophilicity due to Cl substitution .
7-(4-Methoxyphenyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Compound 3, ) 7-(4-OCH₃-C₆H₄), 2-NH-C₆H₅ C₁₉H₁₇N₅O 331.37 IR peaks at 1597, 1568 cm⁻¹ (aromatic C=C); 1H NMR δ 8.70 (s, 1H, pyrimidine H) .
7-Benzyl-5-[2-(2,3,4,5-tetramethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Compound 12, ) 7-CH₂C₆H₅, 5-CH₂CH₂(2,3,4,5-OCH₃-C₆H₂), 2-NH₂ C₂₆H₃₀N₄O₄ 462.55 Melting point: 120.2–121.2°C; antitumor activity due to extended aryl substituents .
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine () 7-CH₃, 4-NH₂ (positional isomer) C₇H₈N₄ 148.17 SMILES: Cn2ccc1c(ncnc12)N; distinct electronic properties vs. 2-amine .

Key Findings from Structural Comparisons

Substituent Position and Bioactivity: The 2-amino group is critical for binding to kinase ATP pockets, as demonstrated by SAR studies where its removal (e.g., 2-desNH₂ analogs) reduced potency . Methyl vs. Aryl Substitutions:

  • 7-Methyl derivatives (e.g., 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) exhibit simpler pharmacokinetic profiles due to smaller substituents, whereas 7-aryl groups (e.g., 4-methoxyphenyl in Compound 3) enhance target affinity via π-π stacking .

Electron-Withdrawing vs. Electron-Donating Groups :

  • Chloro at position 6 (CAS 1378817-57-2) increases lipophilicity (logP) and may improve membrane permeability but reduces solubility .
  • Methoxy groups (e.g., in Compound 3) improve solubility and hydrogen-bonding capacity, as seen in IR spectra (1518 cm⁻¹ for C-O stretching) .

Positional Isomerism :

  • The 4-amine isomer () lacks the 2-NH₂ group critical for kinase inhibition, highlighting the importance of substitution patterns in biological activity .

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility LogP (Predicted) Key Spectral Data (1H NMR/IR)
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine N/A Moderate in DMSO 1.2 1H NMR (DMSO-d6): δ 2.54 (s, 3H, CH3), 6.08 (br, 2H, NH2) .
Compound 3 () N/A Soluble in CDCl₃ 3.5 1H NMR (CDCl3): δ 8.70 (s, 1H), 3.88 (s, 3H, OCH3); IR 1597 cm⁻¹ (C=C) .
Compound 12 () 120.2–121.2 Low in H₂O 4.0 1H NMR (DMSO-d6): δ 3.66–3.78 (m, 12H, OCH3); IR 2954 cm⁻¹ (C-H stretch) .

Biological Activity

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound exhibits a range of biochemical activities, primarily through its interactions with various enzymes and proteins. Notably, it has been shown to inhibit specific kinases, such as calcium-dependent protein kinases (CDPKs) involved in cellular signaling pathways. This inhibition can lead to altered cellular functions, including apoptosis in cancer cells by activating pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2 .

Table 1: Inhibitory Activity Against Kinases

Kinase IC50 (µM)
PfCDPK40.210 - 0.530
PfCDPK10.589
JAK10.0085

The compound's mechanism of action involves binding to specific biomolecules, particularly kinases, leading to the disruption of critical signaling pathways necessary for cell proliferation and survival. For instance, it has been observed to modulate the activity of caspase-3 and Bax, promoting apoptosis in cancer models .

Cellular Effects

The effects of this compound on cellular processes are profound:

  • Apoptosis Induction : Activates pro-apoptotic proteins (e.g., caspase-3).
  • Cell Cycle Regulation : Alters gene expression profiles affecting cell cycle progression.
  • Metabolic Pathway Interaction : Engages with cytochrome P450 enzymes for metabolism and clearance from the body .

Research Applications

This compound has been investigated for various applications in scientific research:

  • Anti-Cancer Research : Its ability to induce apoptosis positions it as a candidate for cancer therapies.
  • Enzyme Inhibition Studies : Used as a model compound to study kinase inhibition mechanisms.
  • Antiviral Activity : Preliminary studies suggest potential activity against viruses such as Zika and dengue .

Case Studies and Experimental Findings

Several studies have demonstrated the compound's efficacy in different biological contexts:

  • Cancer Cell Lines : In vitro studies showed significant inhibition of tumor growth in HeLa and A549 cell lines with IC50 values indicating potent antiproliferative activity .
  • Animal Models : Dosage-dependent effects were observed in animal models, where low doses inhibited tumor growth without significant toxicity. Higher doses led to more pronounced effects but also increased toxicity.
  • Antiviral Research : Compounds based on the pyrrolo[2,3-d]pyrimidine scaffold have shown promise against flavivirus infections, suggesting a broader antiviral potential for derivatives of this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, one route starts with chlorinated pyrrolopyrimidine precursors (e.g., 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine), followed by nucleophilic substitution at the 2-position using ammonia or amine sources under basic conditions . Key intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm regioselectivity and purity. For instance, 1H^1H-NMR peaks at δ 6.5–7.5 ppm confirm aromatic protons, while HRMS validates molecular mass within ±0.001 Da .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed via HPLC (>95% purity threshold) with UV detection at 254 nm. Structural integrity is confirmed using 1H^1H-NMR to identify methyl groups (δ 2.3–2.8 ppm) and aromatic protons. Mass spectrometry (ESI-MS) ensures the absence of dechlorination or side products .

Advanced Research Questions

Q. How does the 2-amino group influence the biological activity of pyrrolo[2,3-d]pyrimidine derivatives, and what experimental approaches validate this?

  • Methodological Answer : The 2-amino group enhances binding affinity to kinase active sites (e.g., EGFR, VEGFR2) by forming hydrogen bonds with catalytic residues. To validate this, researchers synthesize paired analogs with/without the 2-NH2_2 group and compare IC50_{50} values in kinase inhibition assays. For example, analogs lacking the 2-amino group show reduced potency (e.g., IC50_{50} increases from 12 nM to >1 μM for EGFR), confirming its role .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., ATP concentration, cell lines). To address this:

  • Standardize assays using fixed ATP levels (e.g., 10 μM) and isogenic cell lines.
  • Perform dose-response curves in triplicate.
  • Validate target engagement via cellular thermal shift assays (CETSA) .

Q. How are computational methods employed to design novel this compound derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like FAK or CDK2. QSAR models optimize logP and solubility by introducing hydrophilic substituents (e.g., hydroxyl or morpholine groups) at the 5-position. ADMET predictions (SwissADME) guide modifications to reduce hepatotoxicity .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how are they mitigated?

  • Methodological Answer : Key challenges include low yields in chlorination steps and purification of regioisomers. Mitigation strategies:

  • Use flow chemistry for controlled chlorination (improves yield from 45% to 72%).
  • Employ preparative HPLC with C18 columns to separate regioisomers .

Q. How do substituents at the 5- and 7-positions affect the compound’s selectivity for kinase targets?

  • Methodological Answer : Bulky substituents at the 5-position (e.g., ethyl or phenyl groups) enhance selectivity for VEGFR2 over EGFR by occupying hydrophobic pockets. For example, 5-ethyl derivatives show 10-fold higher selectivity (VEGFR2 IC50_{50} = 8 nM vs. EGFR IC50_{50} = 85 nM). Methyl groups at the 7-position stabilize the N-H tautomer, improving solubility without compromising activity .

Methodological Notes for Experimental Design

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., Her2, CDK2) with [γ-32^{32}P]ATP to measure phosphorylation inhibition. Include staurosporine as a positive control .
  • In Vivo Evaluation : Administer derivatives at 10–50 mg/kg orally in xenograft models (e.g., HCT-116 colorectal cancer). Monitor tumor volume weekly via caliper measurements and validate target modulation via immunohistochemistry (e.g., p-FAK reduction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 2
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.